molecular formula C19H19ClN4O3 B2572804 7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-16-4

7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2572804
CAS RN: 899948-16-4
M. Wt: 386.84
InChI Key: CHWSDDUUFZGOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-butyl)-3-(4-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been widely studied in scientific research. It belongs to the class of purine derivatives and has shown potential in various biomedical applications.

Scientific Research Applications

New Derivatives and Receptor Affinity

Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential serotonin (5-HT1A, 5-HT2A, and 5-HT7) receptor ligands. This research aimed to discover compounds with psychotropic activity, revealing that certain derivatives exhibited antidepressant-like and anxiolytic-like activities in animal models, highlighting the utility of chemical modifications at the 7-position of purine-2,6-dione for designing new ligands with potential therapeutic benefits Chłoń-Rzepa et al., 2013.

Antiviral Activity

Kini et al. (1991) explored sugar-modified nucleoside derivatives of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione for antiviral activity. This study synthesized various derivatives and evaluated their effectiveness against the Semliki Forest virus, contributing to the understanding of how structural variations can influence antiviral properties Kini et al., 1991.

Electrochemical Properties

Arsenyev et al. (2020) synthesized a new compound, 6,9-di-tert-butyl-1,2,3a,4-tetrahydrobenzo[b]oxazolo[3,2-d][1,4]oxazine-7,8-dione, demonstrating the importance of sterically hindered o-benzoquinones in electrochemistry. The study provided insights into the structural and electrochemical characterization, contributing to the development of materials with specific electrochemical properties Arsenyev et al., 2020.

Immunotherapeutic Agents

Nagahara et al. (1990) synthesized novel analogues in the thiazolo[4,5-d]pyrimidine ring system as potential immunotherapeutic agents. This research aimed at understanding the immunomodulatory effects of these analogues, showcasing the potential of structural modifications in purine nucleosides for enhancing immune functions Nagahara et al., 1990.

Anticancer Agents

Sucharitha et al. (2021) focused on synthesizing novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives as potent anti-proliferative agents against various human cancer cell lines. Their findings underscore the potential of these derivatives in cancer therapy, with certain compounds showing comparable activity to standard drugs Sucharitha et al., 2021.

properties

IUPAC Name

7-tert-butyl-2-[(4-chlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-5-7-12(20)8-6-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWSDDUUFZGOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.